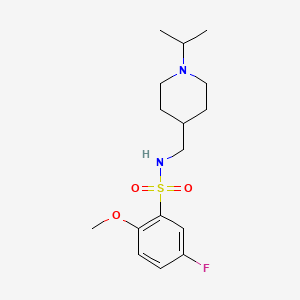

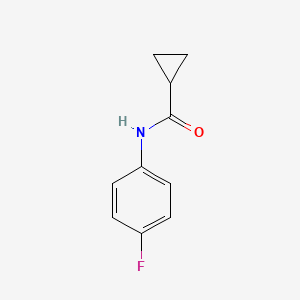

![molecular formula C17H15BrN2O2 B2896416 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 924029-34-5](/img/structure/B2896416.png)

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

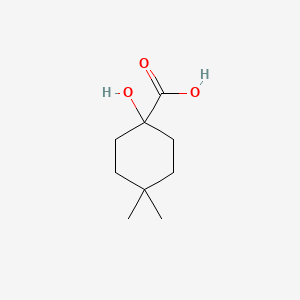

“3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It’s often used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for “3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” are not available, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis of these compounds involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of “3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” likely includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis Techniques and Characterization : The synthesis and characterization of compounds structurally similar to 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide have been detailed, emphasizing the importance of spectroscopic methods and X-ray crystallography for understanding molecular interactions and structural properties (Saeed et al., 2020).

Molecular Design and Reaction Pathways : Studies show efficient room temperature synthesis techniques, indicating the compound's utility in creating regioisomeric mixtures of unsaturated pyrrolidinones, showcasing its potential in diverse chemical synthesis pathways (Clark et al., 1999).

Potential Pharmaceutical Applications

Antipsychotic Potential : A variant of the compound demonstrates its potential as an antipsychotic agent. Its binding affinity and molecular interactions with dopamine receptors highlight its pharmacological significance (Högberg et al., 1986).

Histone Deacetylase Inhibition : Related benzamide derivatives exhibit potential as histone deacetylase inhibitors, impacting gene expression and showing promise in cancer treatment (Zhou et al., 2008).

Chemical Biology : The compound's derivatives have been explored for their antifungal and antimicrobial properties, opening avenues in chemical biology and pharmaceutical research (Limban et al., 2011).

Conformational Studies

- Conformational Analysis : Research on similar compounds provides insights into the effects of molecular conformation on biological activity, especially in the context of antipsychotic medication development (Norman et al., 1993).

Chemical Reactivity and Interactions

Metal Complex Synthesis : The compound and its derivatives are used in synthesizing metal complexes, highlighting its role in coordination chemistry and potential applications in material science (Binzet et al., 2009).

Reactivity in Organic Synthesis : Its derivatives show unique reactivity patterns in organic synthesis, enabling the creation of novel biaryls and heterocycles, pertinent in drug discovery and synthetic chemistry (Satyanarayana et al., 2008).

Propriétés

IUPAC Name |

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c18-13-4-1-3-12(11-13)17(22)19-14-6-8-15(9-7-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXTBMUOUTHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

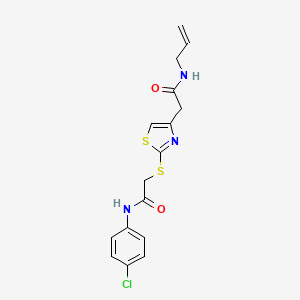

![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)

![2-thioxo-5-[(4H-1,2,4-triazol-4-ylamino)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2896353.png)